2-Dimethylamino-2-methyl-pentanoic acid

Description

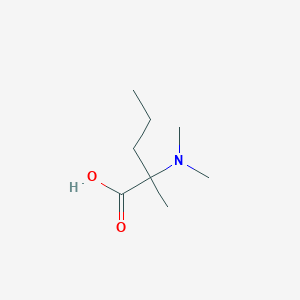

2-Dimethylamino-2-methyl-pentanoic acid is a branched-chain carboxylic acid featuring a dimethylamino group (-N(CH₃)₂) and a methyl group (-CH₃) attached to the second carbon of a pentanoic acid backbone.

Propriétés

IUPAC Name |

2-(dimethylamino)-2-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6-8(2,7(10)11)9(3)4/h5-6H2,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRRCMVRTXDXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-2-methyl-pentanoic acid typically involves the reaction of 2-methylpentanoic acid with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Dimethylamino-2-methyl-pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-Dimethylamino-2-methyl-pentanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 2-Dimethylamino-2-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations that modulate its biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-dimethylamino-2-methyl-pentanoic acid, enabling a comparative analysis of their properties and applications.

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical and Application Comparison

Key Research Findings and Insights

The tertiary amine group may enhance lipid membrane permeability, making it advantageous in prodrug design .

Synthetic Utility: Compounds like (S)-2-amino-2-methyl-4-pentenoic acid (with a C4-C5 double bond) are used in click chemistry or cross-coupling reactions, suggesting that the target compound could serve similar roles in modular synthesis .

Safety and Handling: While (2S)-2-Amino-4,4-dimethylpentanoic acid is classified as non-hazardous, analogs with reactive groups (e.g., hydrochlorides) require stringent PPE due to irritant properties .

Activité Biologique

2-Dimethylamino-2-methyl-pentanoic acid (DMMPA) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

DMMPA is a dimethylated amino acid derivative with the chemical formula C₇H₁₅N. It is typically synthesized through chemical methods involving commercially available starting materials, and characterized using techniques such as NMR, IR, and mass spectrometry. Its structural characteristics allow it to interact with various biological targets.

Biological Activities

DMMPA exhibits a range of biological activities, which include:

- Antiepileptic and Anticonvulsant Properties : Studies have indicated that DMMPA can reduce seizure activity in animal models, suggesting its potential as an anticonvulsant agent.

- Antitumor Effects : Research has shown that DMMPA can inhibit tumor cell proliferation in vitro, making it a candidate for cancer therapy.

- Antiviral Properties : Preliminary studies suggest that DMMPA may exhibit antiviral activity against certain viruses.

- Anti-inflammatory Effects : DMMPA has been reported to modulate inflammatory responses, indicating potential applications in treating inflammatory diseases.

The biological activity of DMMPA is mediated through several mechanisms:

- Enzyme Substrate : DMMPA acts as a substrate for various enzymes, influencing metabolic pathways and cellular functions.

- Receptor Interaction : It may interact with specific receptors involved in neurotransmission and cellular signaling, which could explain its effects on seizure activity and mood disorders.

- Insulin Secretion Stimulation : DMMPA has been shown to stimulate insulin secretion in animal models, thereby lowering blood glucose levels. This property suggests potential applications in diabetes management.

Toxicity and Safety

DMMPA has demonstrated low acute toxicity in animal studies, with no significant mutagenic or carcinogenic effects reported. However, caution is advised regarding long-term exposure to high doses, which may result in liver and kidney toxicity. Proper safety protocols should be followed during scientific experiments involving this compound.

Case Studies and Research Findings

Several studies have explored the biological effects of DMMPA:

- A study investigating the antitumor effects of DMMPA found that it significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Another research focused on the anticonvulsant properties demonstrated that DMMPA effectively reduced seizure frequency in rodent models when administered at specific dosages.

- A recent investigation into metabolic effects revealed that DMMPA enhanced insulin secretion from pancreatic beta cells, indicating its potential utility in diabetes treatment.

Applications in Scientific Research

DMMPA's unique properties make it a valuable compound for various applications:

- Cancer Research : Its antitumor properties position it as a potential therapeutic agent in oncology.

- Diabetes Management : The ability to stimulate insulin secretion opens avenues for developing new diabetes treatments.

- Neuroscience : Its effects on seizure activity make it a candidate for further research into epilepsy therapies.

Summary Table of Biological Activities

| Biological Activity | Observations/Findings | References |

|---|---|---|

| Antiepileptic | Reduced seizure activity in animal models | |

| Antitumor | Inhibited tumor cell proliferation | |

| Antiviral | Potential activity against specific viruses | |

| Anti-inflammatory | Modulated inflammatory responses | |

| Insulin secretion | Stimulated insulin release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.